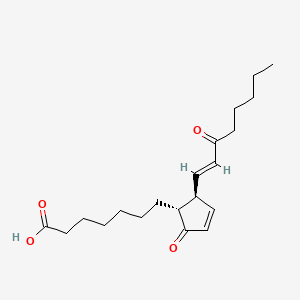

15-Keto-Prostaglandin A1

Übersicht

Beschreibung

15-Keto-Prostaglandin A1 ist ein Metabolit von Prostaglandin A1, der durch das Enzym 15-Hydroxy-Prostaglandin-Dehydrogenase gebildet wird. Es gehört zur Familie der Prostaglandine, lipidhaltigen Verbindungen mit vielfältigen hormonähnlichen Wirkungen bei Tieren. Prostaglandine sind an verschiedenen physiologischen Prozessen beteiligt, darunter Entzündungen, Blutfluss und die Bildung von Blutgerinnseln .

Wissenschaftliche Forschungsanwendungen

15-Keto-Prostaglandin A1 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Industrie: Die Verbindung wird bei der Herstellung verschiedener Prostaglandin-basierter Pharmazeutika eingesetzt.

Wirkmechanismus

15-Keto-Prostaglandin A1 übt seine Wirkungen aus, indem es an spezifische Prostaglandin-Rezeptoren auf der Oberfläche von Zielzellen bindet . Diese Bindung aktiviert intrazelluläre Signalwege, die zu verschiedenen physiologischen Reaktionen führen, wie z. B. Vasokonstriktion und Entzündungen . Zu den beteiligten molekularen Zielstrukturen und Wegen gehören der Cyclooxygenase-Weg und verschiedene G-Protein-gekoppelte Rezeptoren .

Wirkmechanismus

Target of Action

The primary target of 15-keto Prostaglandin A1 is Prostaglandin Reductase 1 (PTGR1) . PTGR1 is a rate-limiting enzyme involved in the arachidonic acid metabolism pathway and is mainly responsible for the deactivation of some eicosanoids, including prostaglandins .

Mode of Action

15-keto Prostaglandin A1 is a metabolite of Prostaglandin A1 (PGA1), produced by 15-hydroxy PG dehydrogenase . It interacts with its target, PTGR1, to further metabolize eicosanoids .

Biochemical Pathways

15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . Arachidonic acid can be metabolized through cyclooxygenase (COX) and lipoxygenase (LOX) pathways to generate eicosanoids, such as prostaglandins, leukotrienes, and lipoxins . PTGR1, the target of 15-keto Prostaglandin A1, is involved in both COX and LOX downstream pathways to further metabolize eicosanoids .

Pharmacokinetics

It’s known that the compound is a metabolite of pga1, produced by 15-hydroxy pg dehydrogenase . It can be produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations .

Result of Action

It’s known that 15-keto prostaglandin a1, given at a concentration of 6 µm, causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin ii .

Biochemische Analyse

Biochemical Properties

15-keto Prostaglandin A1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase . This interaction involves the conversion of PGA1 into 15-keto Prostaglandin A1 .

Cellular Effects

15-keto Prostaglandin A1 has profound effects on various types of cells and cellular processes. For example, when given at a concentration of 6 µM, it causes vasoconstriction of rabbit lung that is comparable to that induced by angiotensin II . This indicates that 15-keto Prostaglandin A1 can influence cell function and impact cell signaling pathways.

Molecular Mechanism

The molecular mechanism of 15-keto Prostaglandin A1 involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it is produced by the enzyme 15-hydroxy prostaglandin dehydrogenase, indicating a binding interaction with this enzyme

Temporal Effects in Laboratory Settings

It is known that it is stable for at least one year when stored at -20°C

Dosage Effects in Animal Models

The effects of 15-keto Prostaglandin A1 vary with different dosages in animal models. For instance, it causes vasoconstriction of rabbit lung at a concentration of 6 µM

Metabolic Pathways

15-keto Prostaglandin A1 is involved in the arachidonic acid metabolism pathway . It is produced from PGA1 in pig lung, trachea, aorta, and pulmonary artery tissue preparations

Vorbereitungsmethoden

15-Keto-Prostaglandin A1 kann durch die Einwirkung von 15-Hydroxy-Prostaglandin-Dehydrogenase aus Prostaglandin A1 synthetisiert werden . Dieses Enzym katalysiert die Oxidation der Hydroxylgruppe an der 15. Kohlenstoffposition zu einer Ketogruppe, was zur Bildung von 15-Keto-Prostaglandin A1 führt . Industrielle Produktionsmethoden umfassen typischerweise die Extraktion und Reinigung von Prostaglandin A1 aus natürlichen Quellen, gefolgt von einer enzymatischen Umwandlung zu 15-Keto-Prostaglandin A1 .

Analyse Chemischer Reaktionen

15-Keto-Prostaglandin A1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um andere Metaboliten zu bilden.

Reduktion: Die Ketogruppe kann zurück zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Verbindung kann an verschiedenen Positionen im Molekül Substitutionsreaktionen eingehen.

Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prostaglandin-Derivate .

Vergleich Mit ähnlichen Verbindungen

15-Keto-Prostaglandin A1 ähnelt anderen Prostaglandinen wie Prostaglandin E1 und Prostaglandin F2α . Es ist durch seine spezifische Struktur und die besonderen physiologischen Wirkungen, die es hervorruft, einzigartig . Zu ähnlichen Verbindungen gehören:

Prostaglandin E1: Bekannt für seine vasodilatorischen und entzündungshemmenden Wirkungen.

Prostaglandin F2α: Beteiligt an der Regulation reproduktiver Prozesse.

15-Keto-Prostaglandin A1 zeichnet sich durch seine starken vasokonstriktiven Eigenschaften und seine Rolle als Metabolit im Prostaglandin-Biosyntheseweg aus .

Eigenschaften

IUPAC Name |

7-[(1R,5S)-2-oxo-5-[(E)-3-oxooct-1-enyl]cyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-16,18H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHFAJZOFTAOC-DTXSUPOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C=CC(=O)C1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601348005 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61600-67-7 | |

| Record name | (13E)-9,15-Dioxoprosta-10,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601348005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

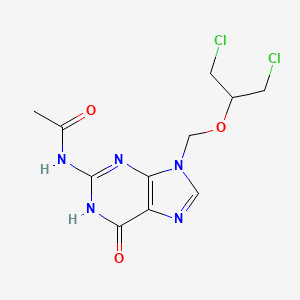

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)